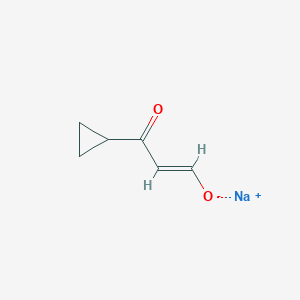

sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-3-cyclopropyl-3-oxoprop-1-en-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.Na/c7-4-3-6(8)5-1-2-5;/h3-5,7H,1-2H2;/q;+1/p-1/b4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEQXVRLUUCHLW-BJILWQEISA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=C[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)/C=C/[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Sodium 3 Cyclopropyl 3 Oxoprop 1 En 1 Olate

Precursor Synthesis and Functionalization Strategies

The cornerstone of synthesizing sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate is the efficient construction of its corresponding β-dicarbonyl precursor, 1-cyclopropylpropane-1,3-dione. This section details the key approaches to assemble this essential intermediate.

Synthesis of 1-Cyclopropylpropane-1,3-dione and Related β-Keto Carbonyl Systems

The most prevalent and effective method for the synthesis of 1-cyclopropylpropane-1,3-dione is the Claisen condensation reaction. This reaction involves the base-mediated condensation of a ketone with an ester. In this specific case, cyclopropyl (B3062369) methyl ketone serves as the ketone component, while an acetate (B1210297) ester, such as ethyl acetate, provides the second carbonyl group.

A typical procedure involves the reaction of cyclopropyl methyl ketone with ethyl acetate in the presence of a suitable base. Sodium ethoxide is a commonly employed base for this transformation, acting both as a reactant and a catalyst. The reaction proceeds by the deprotonation of the α-carbon of cyclopropyl methyl ketone to form an enolate, which then undergoes nucleophilic acyl substitution on the ethyl acetate. The resulting product, after an acidic workup, is 1-cyclopropylpropane-1,3-dione.

The general reaction scheme is as follows: Cyclopropyl methyl ketone + Ethyl acetate --(Base, e.g., Sodium Ethoxide)--> 1-Cyclopropylpropane-1,3-dione

Alternative strategies for the formation of β-keto carbonyl systems include the acylation of ketone enolates with acyl chlorides or anhydrides. However, the Claisen condensation remains a preferred method due to its operational simplicity and the ready availability of the starting materials.

Controlled Introduction of the Olefinic Moiety

The nomenclature "prop-1-en-1-olate" in the target compound's name refers to the delocalized electronic structure of the enolate itself, which is formed upon deprotonation of the β-dicarbonyl precursor. The formation of the carbon-carbon double bond ("olefinic moiety") is an inherent feature of the enolization process and does not require a separate synthetic step.

When 1-cyclopropylpropane-1,3-dione is treated with a base, a proton is abstracted from the central carbon atom (the α-carbon), which is highly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. The resulting anion is resonance-stabilized, with the negative charge delocalized between the central carbon and the two oxygen atoms. This resonance hybrid can be represented as having significant C=C double bond character, which is reflected in the "en" part of the enolate name. Therefore, the synthesis of the enolate is synonymous with the introduction of the olefinic character within the dicarbonyl framework.

Deprotonation Approaches and Base Selection for Enolate Formation

The conversion of 1-cyclopropylpropane-1,3-dione to its sodium enolate is a critical step that requires careful consideration of the base and reaction conditions to ensure high yield and purity.

Stoichiometric Base-Mediated Generation

The generation of this compound is typically achieved through a stoichiometric deprotonation reaction using a suitable sodium-containing base. Due to the enhanced acidity of the α-protons in β-dicarbonyl compounds (pKa ≈ 9-11), a variety of bases can be effectively employed.

Commonly used bases for this purpose include sodium alkoxides, such as sodium ethoxide or sodium methoxide. uobabylon.edu.iq These bases are sufficiently strong to quantitatively deprotonate the β-dicarbonyl compound. pearson.com The choice of alkoxide should ideally match the alcohol solvent used to avoid transesterification if any ester functionalities were present.

Another powerful base for this transformation is sodium hydride (NaH). libretexts.org When suspended in an aprotic solvent like tetrahydrofuran (B95107) (THF), NaH reacts irreversibly with the β-dicarbonyl compound to release hydrogen gas and form the sodium enolate. libretexts.org This method is advantageous as it drives the reaction to completion.

The selection of the base can be guided by factors such as solubility, cost, and the desired reaction conditions. The table below summarizes some common bases used for the deprotonation of β-dicarbonyl compounds.

| Base | Formula | pKa of Conjugate Acid | Typical Solvents | Key Characteristics |

| Sodium Ethoxide | NaOEt | ~16 | Ethanol (B145695), THF | Sufficiently strong for complete deprotonation of β-dicarbonyls. uobabylon.edu.iq |

| Sodium Hydride | NaH | ~36 | THF, DMF | Irreversible deprotonation, drives reaction to completion. libretexts.org |

| Sodium Amide | NaNH₂ | ~38 | Liquid Ammonia, THF | Very strong base, effective but can be less convenient to handle. |

Catalytic Deprotonation Pathways

While stoichiometric deprotonation is the standard method for preparing and isolating the sodium enolate salt, catalytic approaches to enolate generation are primarily employed when the enolate is to be used in situ for a subsequent reaction. In the context of preparing this compound as a stable compound, catalytic methods are less common.

However, it is theoretically possible to generate the enolate catalytically if it is part of a reaction sequence where the enolate is consumed and the base is regenerated. For instance, in certain catalytic C-C bond-forming reactions, a substoichiometric amount of base can be used to generate the enolate, which then reacts with an electrophile. The basicity of the system might be regenerated in a subsequent step. Reductive methods for generating enolates from enones under hydrogenation conditions have also been explored, representing a formal catalytic generation of the enolate. nih.gov

Solvent Effects and Reaction Environment Optimization

The choice of solvent plays a pivotal role in the formation and stability of this compound. The solvent can influence the solubility of the reactants and products, the aggregation state of the enolate, and the position of the enolate equilibrium.

Aprotic, non-polar solvents are often favored for enolate formation when using strong bases like sodium hydride to avoid protonolysis of the base. libretexts.org Tetrahydrofuran (THF) is a common choice due to its ability to solvate the sodium cation and its inertness under the reaction conditions.

The polarity and coordinating ability of the solvent can also affect the structure of the enolate in solution. In weakly coordinating solvents like THF, enolates can exist as aggregates. ubc.ca In contrast, strongly coordinating polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA), can break up these aggregates and favor the formation of solvent-separated ion pairs or "naked" enolates. ubc.ca

For the preparation of a stable, solid sodium enolate, a solvent in which the enolate is sparingly soluble may be advantageous, as this can facilitate its precipitation and isolation. The reaction temperature is another critical parameter to control, as side reactions can occur at elevated temperatures. The deprotonation is often carried out at low temperatures (e.g., 0 °C to room temperature) to ensure a clean reaction.

The table below provides an overview of how different solvent types can influence enolate formation.

| Solvent Type | Examples | Effect on Enolate Formation |

| Protic | Ethanol, Methanol | Can be used with alkoxide bases; may lead to reversible enolization. jove.com |

| Aprotic Polar | THF, DMF, DMSO | Favorable for use with strong bases like NaH; can influence enolate aggregation and reactivity. ubc.ca |

| Aprotic Non-polar | Toluene, Hexane (B92381) | Can be used, but solubility of reactants and the enolate may be limited. |

By carefully selecting the synthetic route for the β-dicarbonyl precursor, the appropriate base for deprotonation, and optimizing the solvent and reaction conditions, this compound can be synthesized efficiently and in high purity for its potential applications in organic chemistry.

Influence of Protic and Aprotic Solvents on Enolate Stability and Yield

Protic Solvents:

Protic solvents, like ethanol or methanol, can solvate both the cation (Na+) and the enolate anion. The hydrogen-bonding capability of protic solvents can stabilize the enolate by solvating the negatively charged oxygen atom. However, this can also lead to a decrease in the enolate's nucleophilicity. Furthermore, in the presence of a protic solvent, the formation of the enolate is often a reversible equilibrium. This can be advantageous if the desired product is the more thermodynamically stable enolate, as the equilibrium allows for the interconversion of kinetic and thermodynamic products. For the Claisen-Schmidt condensation, ethanol is a commonly used solvent in conjunction with bases like sodium hydroxide (B78521).

Aprotic Solvents:

Aprotic solvents are further divided into polar and nonpolar categories. Polar aprotic solvents, such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are particularly useful in enolate chemistry. They are effective at solvating cations but are less effective at solvating anions. This leaves the enolate anion more "naked" and, therefore, more reactive. The use of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like THF can lead to the essentially irreversible and complete formation of the sodium enolate. ekb.eg This is beneficial for ensuring a high concentration of the enolate for subsequent reactions. The choice between aprotic solvents can also influence the ratio of C-alkylation to O-alkylation in subsequent reactions of the enolate, although for the formation of the stable enolate salt itself, the primary concern is achieving a high yield.

The following table summarizes the general influence of solvent type on enolate formation:

| Solvent Type | Interaction with Enolate | Effect on Stability | Effect on Reactivity | Typical Outcome for Yield |

| Protic (e.g., Ethanol, Methanol) | Hydrogen bonding with the oxygen of the enolate. | Can stabilize the enolate through solvation. | Can decrease nucleophilicity due to solvation. | Yields can be high, but the reaction is often reversible. |

| Polar Aprotic (e.g., THF, DMSO) | Solvates the sodium cation, leaving the enolate anion less solvated. | Can lead to a less stabilized, but more reactive enolate. | Generally increases the nucleophilicity of the enolate. | Often leads to high yields, especially with strong bases for irreversible formation. |

| Nonpolar Aprotic (e.g., Hexane, Toluene) | Poor solvation of both the cation and the enolate. | Enolate may be less stable and prone to aggregation. | Reactivity can be lower due to poor solubility and aggregation. | Generally lower yields compared to polar solvents. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. biotage.com The Claisen-Schmidt condensation, a key reaction for the synthesis of chalcones and related α,β-unsaturated ketones, has been shown to be highly amenable to microwave irradiation. mdpi.comglobalresearchonline.netfrontiersin.org

In a typical microwave-assisted protocol for a reaction analogous to the synthesis of this compound, cyclopropyl methyl ketone and a suitable aldehyde equivalent would be mixed with a base in a solvent that absorbs microwave radiation efficiently. Common solvents for microwave synthesis include ethanol, methanol, and DMF. Solid-state, solvent-free microwave-assisted Claisen-Schmidt condensations have also been reported, often using a solid support or a solid base like anhydrous potassium carbonate. rasayanjournal.co.in

The key advantages of using microwave irradiation for this synthesis include:

Rapid Reaction Times: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. globalresearchonline.netfrontiersin.org

Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired enolate. frontiersin.org

Enhanced Purity: The reduction in side reactions often results in a cleaner reaction mixture, simplifying the subsequent purification process. researchgate.net

A hypothetical microwave-assisted protocol for the synthesis of this compound could involve the following steps:

A mixture of cyclopropyl methyl ketone, an appropriate electrophile, and a base such as sodium hydroxide is prepared in a microwave-safe reaction vessel.

A suitable solvent, for instance, ethanol, is added.

The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration (e.g., 1-15 minutes). bspublications.net

After cooling, the reaction mixture is processed to isolate the product.

The following table provides a comparative overview of conventional versus microwave-assisted Claisen-Schmidt condensation based on literature for similar compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 12-24 h) | Minutes (e.g., 1-30 min) globalresearchonline.netnih.gov |

| Energy Consumption | Higher | Lower |

| Yield | Often moderate to good (e.g., 71-87%) | Often good to excellent (e.g., 78-92%) frontiersin.org |

| Side Products | More prevalent | Generally less prevalent researchgate.net |

| Solvent Usage | Can be significant | Can be reduced or eliminated (solvent-free conditions) rasayanjournal.co.in |

Purification and Isolation Techniques for Enolate Salts

The purification and isolation of the target sodium enolate salt are crucial steps to obtain a product of high purity. As an organic salt, this compound is expected to be a solid at room temperature. The primary techniques for its purification and isolation involve crystallization, precipitation, and washing.

Crystallization:

Crystallization is a powerful method for purifying solid compounds. The crude sodium enolate can be dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce the formation of crystals. The choice of solvent is critical; an ideal solvent would dissolve the enolate salt at high temperatures but have low solubility at cooler temperatures, while impurities would remain dissolved at all temperatures. For sodium salts of organic acids, aqueous solutions or mixtures of organic solvents and water are often employed. nih.govd-nb.info Evaporative crystallization, where the solvent is slowly removed under reduced pressure to induce crystallization, is another viable technique. d-nb.info

Precipitation:

Precipitation is a rapid method for isolating a solid from a solution. This can be achieved by adding a non-solvent (a solvent in which the desired product is insoluble) to a solution of the crude product. For instance, if the sodium enolate is soluble in a polar solvent like ethanol, adding a less polar or nonpolar solvent such as diethyl ether or hexane could cause the salt to precipitate out of the solution, leaving more soluble impurities behind. The resulting solid can then be collected by filtration.

Washing and Drying:

Once the solid sodium enolate has been isolated by filtration (either after crystallization or precipitation), it is typically washed with a small amount of a cold, appropriate solvent to remove any residual impurities adhering to the surface of the crystals. The choice of the washing solvent is critical to avoid significant loss of the product. An ideal washing solvent would be one in which the enolate salt is sparingly soluble. After washing, the purified salt is dried under vacuum to remove any remaining solvent.

A general procedure for the purification and isolation could be as follows:

The crude reaction mixture containing the sodium enolate is concentrated to remove the bulk of the reaction solvent.

The residue is redissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).

The solution is allowed to cool slowly to room temperature and then possibly in an ice bath to maximize crystal formation.

The precipitated solid is collected by vacuum filtration.

The solid is washed with a small amount of cold solvent (e.g., cold ethanol or diethyl ether).

The purified this compound is dried in a vacuum oven.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Sodium 3 Cyclopropyl 3 Oxoprop 1 En 1 Olate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the atomic connectivity and chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate.

In ¹H NMR, the cyclopropyl (B3062369) protons are expected to exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, appearing in the upfield region of the spectrum. The methine proton of the cyclopropyl group adjacent to the carbonyl will be shifted downfield relative to the methylene (B1212753) protons. The vinyl protons of the enolate moiety will appear as doublets, with their coupling constant indicative of the geometric isomerism (cis or trans).

In ¹³C NMR, the carbonyl carbon will resonate at a significantly downfield chemical shift. The olefinic carbons of the enolate will appear in the intermediate region of the spectrum. The carbons of the cyclopropyl group are characteristically found in the upfield region, with the methine carbon at a slightly lower field than the methylene carbons. The unique strain of the three-membered ring can influence the chemical shifts, a known phenomenon in the NMR spectroscopy of cyclopropane (B1198618) derivatives. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Cyclopropyl-CH | 1.5 - 2.0 | Multiplet | - |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet | - |

| Vinylic-CH | 5.5 - 6.0 | Doublet | 10 - 15 |

| Vinylic-CH | 7.0 - 7.5 | Doublet | 10 - 15 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Vinylic-CH | 100 - 110 |

| Vinylic-CH | 150 - 160 |

| Cyclopropyl-CH | 15 - 25 |

| Cyclopropyl-CH₂ | 5 - 15 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling between the vinyl protons and any long-range couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial in establishing the connectivity across the molecule, for instance, by showing correlations between the cyclopropyl protons and the carbonyl carbon, and between the vinyl protons and the carbonyl carbon.

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique suitable for the analysis of ionic compounds like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the sodium adduct of the parent molecule, [M+Na]⁺. In negative ion mode, the spectrum would show the deprotonated molecule, [M-H]⁻, which in this case is the enolate anion itself.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of an ion. For this compound (C₆H₇NaO₂), the theoretical exact mass can be calculated. The experimentally determined mass from HRMS should be within a very narrow tolerance (typically < 5 ppm) of the calculated value to confirm the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [C₆H₇O₂]⁻ | 111.0451 | 111.0453 |

| [C₆H₇NaO₂ + H]⁺ | 135.0416 | 135.0418 |

| [C₆H₇NaO₂ + Na]⁺ | 157.0236 | 157.0239 |

Chromatographic Approaches for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation and purification of compounds and for the assessment of sample purity. For a polar and ionic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape, would be suitable. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. Furthermore, HPLC can be used to separate potential geometric isomers (cis/trans) of the enolate if they are stable enough to be resolved under the chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be the primary approach. This would involve a non-polar stationary phase (such as a C18 or C8 column) and a polar mobile phase.

The development of a robust HPLC method would necessitate the optimization of several key parameters to achieve accurate and precise quantification. These parameters include the selection of an appropriate column, the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the column temperature. Detection would most likely be performed using a UV-Vis detector, set to a wavelength where the analyte exhibits maximum absorbance, which would be determined by a preliminary UV scan of the compound.

A hypothetical set of starting parameters for method development is presented in the interactive table below.

| Parameter | Suggested Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | A common mobile phase for reversed-phase HPLC, with the acid improving peak shape. |

| Gradient | Isocratic or Gradient | An initial isocratic run would be tested, followed by a gradient if necessary to resolve impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable and reproducible retention times. |

| Detection Wavelength | To be determined (e.g., 254 nm) | The wavelength of maximum absorbance would need to be experimentally determined. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

To achieve higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC, Ultra-Performance Liquid Chromatography (UPLC) would be employed. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates a system capable of handling higher backpressures.

The principles of method development for UPLC are similar to those for HPLC, but with adjustments to account for the smaller column dimensions and particle sizes. The primary advantages of using UPLC for the analysis of this compound would be a significant reduction in run time and solvent consumption, as well as the ability to resolve closely eluting impurities more effectively.

A potential UPLC method would likely utilize a sub-2 µm C18 column with a correspondingly lower flow rate and injection volume. The enhanced resolution of UPLC would be particularly beneficial for stability studies and the analysis of complex sample matrices.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study tautomeric equilibria. For this compound, these techniques would be crucial for confirming its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrations would include those associated with the C=C double bond of the enolate system, the C=O stretching of the ketone, and the C-H stretching and bending vibrations of the cyclopropyl ring and the vinyl group. The delocalization of the negative charge in the enolate system would likely influence the position and intensity of the C=O and C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. As a general rule, non-polar bonds with a high degree of polarizability give rise to strong Raman signals. Therefore, the C=C bond of the enolate and the symmetric vibrations of the cyclopropyl ring would be expected to be prominent in the Raman spectrum.

Tautomeric Studies: The compound name "this compound" suggests the presence of the enolate form. However, in solution, an equilibrium with its keto tautomer, 1-cyclopropylpropane-1,3-dione, might exist. Vibrational spectroscopy could potentially be used to study this equilibrium by monitoring the characteristic bands of both the enolate and keto forms under different conditions (e.g., in different solvents).

X-ray Crystallography for Solid-State Structural Analysis

This technique would unequivocally confirm the connectivity of the atoms and provide insight into the nature of the sodium-enolate interaction. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or stacking interactions, would be revealed. This information is invaluable for understanding the solid-state properties of the compound. The successful application of this technique is, however, contingent on the ability to produce high-quality single crystals of the material.

Reactivity and Mechanistic Pathways of Sodium 3 Cyclopropyl 3 Oxoprop 1 En 1 Olate in Organic Transformations

Nucleophilic Reactivity at Carbon Centers

Sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate, as an enolate, possesses two potential nucleophilic sites: the oxygen atom and the α-carbon. Reactions with electrophiles can occur at either site, but for the formation of new carbon-carbon bonds, reactivity at the α-carbon is of primary interest in organic synthesis.

α-Carbon Alkylation and Acylation Reactions

The α-carbon of this compound can act as a potent nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new C-C bond at the position alpha to the carbonyl group. libretexts.org The choice of the alkylating agent is crucial, with primary and secondary alkyl halides being preferred to minimize competing elimination reactions. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete formation of the enolate prior to the addition of the electrophile. libretexts.org

Similarly, acylation at the α-carbon can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound.

Table 1: Illustrative α-Carbon Alkylation and Acylation Reactions

| Electrophile | Reagent | Product Structure | Product Name |

| Alkyl Halide | CH₃I | 1-cyclopropylbutane-1,3-dione | |

| Acyl Chloride | CH₃COCl | 1-cyclopropylpentane-1,3,5-trione |

Note: This table is illustrative and specific reaction conditions may vary.

Conjugate Addition Reactions with Electrophiles

The enolate can also participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this type of reaction, the nucleophilic α-carbon attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com This 1,4-addition is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks. masterorganicchemistry.com The reaction is typically catalyzed by a base and proceeds through the formation of a new enolate intermediate, which is then protonated upon workup. masterorganicchemistry.com

Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions

The presence of the strained cyclopropyl ring in this compound introduces unique reactivity pathways involving ring-opening and rearrangement. These transformations can be initiated by electrophiles, heat, or light.

Electrophile-Induced Cyclopropyl Ring Cleavage

Cyclopropanes bearing electron-withdrawing groups, such as the enolate system in the title compound, are susceptible to ring-opening by electrophiles. nih.govresearchgate.net The reaction is driven by the release of ring strain, which is approximately 27 kcal/mol for a cyclopropane (B1198618) ring. beilstein-journals.org The polarization of the C-C bonds in the cyclopropane ring, enhanced by the adjacent carbonyl group, facilitates nucleophilic attack, leading to cleavage of the ring. For instance, reaction with electrophilic reagents can lead to the formation of 1,3-difunctionalized products. acs.org The regioselectivity of the ring-opening is influenced by the nature of the substituents on the cyclopropyl ring. nih.gov

Thermally and Photochemically Initiated Rearrangements

Thermally induced rearrangements of cyclopropyl ketones can proceed through various pathways. For some 2-cyclopropylcycloalk-2-enones, heating can lead to a homo nih.govresearchgate.netsigmatropic hydrogen shift. However, in other cases, such as with 2-cyclopropylcyclopent-2-enone, thermal conditions may only lead to decomposition without a clear rearrangement product. rsc.org

Transformations Involving the Enone System

The conjugated enone system of the parent ketone of this compound is a versatile functional group that can undergo a range of transformations, particularly photochemical reactions.

Photochemical [2+2] cycloadditions between enones and alkenes are a powerful tool for the synthesis of cyclobutane (B1203170) rings. wikipedia.org This reaction is believed to proceed in a stepwise manner through the formation of a diradical intermediate. wikipedia.org The regiochemistry of the cycloaddition is influenced by both steric and electronic factors. wikipedia.org In its excited state, the polarity of the enone is reversed, with the β-carbon becoming partially negative. wikipedia.org

Table 2: Summary of Potential Transformations

| Reaction Type | Initiator | Key Intermediate | Potential Product Class |

| α-Alkylation | Alkyl Halide | Enolate | α-Substituted Ketone |

| Conjugate Addition | α,β-Unsaturated Carbonyl | Enolate | 1,5-Dicarbonyl Compound |

| Ring Opening | Electrophile | Carbocation/Ring-Opened Intermediate | 1,3-Difunctionalized Alkene |

| Thermal Rearrangement | Heat | Pericyclic Transition State | Rearranged Isomer or Decomposition |

| Photochemical Rearrangement | UV Light | Excited Triplet State | New Ring Systems |

| [2+2] Photocycloaddition | UV Light, Alkene | Diradical | Cyclobutane Adduct |

Diels-Alder Reactions and Other Pericyclic Processes

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgencyclopedia.pub For this compound to participate, it would likely function as the dienophile due to its activated double bond. The electron-withdrawing nature of the cyclopropyl ketone group could enhance its reactivity towards electron-rich dienes.

Pericyclic reactions are characterized by a cyclic transition state and concerted bond formation and breakage. youtube.com The participation of this compound in other pericyclic processes, such as electrocyclizations or sigmatropic rearrangements, would depend on the specific reaction conditions and substrates involved. However, there is a lack of specific documented examples for this compound.

Reduction and Oxidation Pathways

The reduction of this compound would likely target the ketone or the carbon-carbon double bond. Catalytic hydrogenation or treatment with hydride reagents could potentially reduce the double bond to yield sodium 3-cyclopropyl-3-oxopropan-1-olate or reduce the ketone to a hydroxyl group, forming sodium 3-cyclopropyl-3-hydroxyprop-1-en-1-olate. The specific outcome would be dependent on the choice of reducing agent and reaction conditions.

Oxidation of the enolate could lead to a variety of products. Depending on the oxidizing agent, cleavage of the double bond or oxidation of the cyclopropyl group could occur. Mechanochemical activation has been noted as a method for oxidative decyclization in related cyclic alcohols, though this is a mechanistically distinct process. researchgate.net

Mechanistic Investigations of Heterocycle Formation

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry due to their presence in a vast array of bioactive molecules. researchgate.netfrontiersin.org While the direct use of this compound is not widely reported, its structural motifs suggest potential pathways for the formation of pyrimidines and triazoles.

Cyclization Reactions to Form Pyrimidine (B1678525) Derivatives

Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as urea (B33335), thiourea, or amidines. researchgate.netnih.govasianpubs.org this compound, as a β-keto enolate, could potentially serve as a precursor to a 1,3-dicarbonyl equivalent. The reaction would likely proceed through a series of condensation and cyclization steps to form the pyrimidine ring. The specific mechanistic pathway would be contingent on the reaction partners and catalysts employed. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, for instance, has been achieved through multi-component reactions involving related starting materials. nih.govrsc.org

Synthesis of 1,2,4-Triazole (B32235) Derivatives via Amidrazone Intermediates

The formation of 1,2,4-triazoles can be achieved through various synthetic routes, often involving the cyclization of intermediates containing the requisite nitrogen and carbon framework. nih.govnih.govresearchgate.net One common method involves the reaction of hydrazides with various reagents to form key intermediates. While a direct pathway from this compound is not immediately apparent, it could potentially be modified to generate a suitable precursor for triazole synthesis. For example, it could react with a hydrazine (B178648) derivative to form a hydrazone, which might then undergo further transformation and cyclization with a source of the remaining nitrogen and carbon atoms to form the 1,2,4-triazole ring.

Proposed Reaction Pathways and Transition State Analysis

Due to the absence of specific experimental or computational studies on the reactions of this compound, any proposed reaction pathways and transition state analyses would be purely theoretical at this stage. Computational chemistry could be a powerful tool to model the reactivity of this enolate in the aforementioned reactions. Such studies would help to elucidate the feasibility of different mechanistic pathways, predict the stereochemical outcomes, and identify the rate-determining steps by calculating the energies of reactants, intermediates, transition states, and products.

Synthetic Utility and Applications of Sodium 3 Cyclopropyl 3 Oxoprop 1 En 1 Olate in Advanced Chemical Synthesis

Building Block for Complex Carbon Skeletons

The inherent reactivity of sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate makes it an invaluable tool for forging complex carbon frameworks. The presence of the cyclopropyl (B3062369) group, a latent 1,3-dipole equivalent, coupled with the nucleophilic enolate, allows for a range of transformations leading to polycyclic and spirocyclic systems, as well as enabling stereoselective functionalization.

Construction of Polycyclic and Spirocyclic Systems

The construction of polycyclic and spirocyclic frameworks is a testament to the synthetic potential of this compound. While direct examples involving this specific sodium salt are not extensively documented in readily available literature, the reactivity of analogous cyclopropyl ketones and their enolates provides a strong basis for its utility. The general strategy involves the ring-opening of the cyclopropyl group, which can be triggered by various reagents, leading to the formation of new ring systems.

For instance, Lewis acid-mediated reactions of cyclopropyl ketones can initiate a cascade of events, including ring-opening and subsequent annulation, to furnish polycyclic structures. Similarly, the enolate functionality can participate in intramolecular alkylations or cycloadditions, paving the way for spirocyclic compounds. These compounds are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. The synthesis of spiro[3.3]heptanes and other complex spirocycles often relies on the unique reactivity of cyclopropane (B1198618) derivatives.

Stereoselective Alkylation and Asymmetric Transformations

The enolate moiety of this compound is a prime site for stereoselective alkylation reactions. By employing chiral auxiliaries or catalysts, it is possible to introduce new stereocenters with a high degree of control. This is crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

Asymmetric transformations involving this building block can be envisioned through various catalytic processes. Chiral phase-transfer catalysts or metal complexes can be employed to direct the approach of electrophiles to the enolate, leading to the formation of one enantiomer in preference to the other. The development of such stereoselective methods is a continuous area of research, aiming to provide efficient routes to optically active molecules.

Precursor for Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and agrochemicals. Its β-dicarbonyl-like reactivity allows for facile condensation reactions with various nitrogen-based dinucleophiles.

Pyrimidine (B1678525) Scaffold Synthesis

The synthesis of pyrimidines, a core structure in many biologically active compounds, can be readily achieved using this compound. The general and widely applied method involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with an amidine. organic-chemistry.org In this context, the sodium enolate acts as the three-carbon component.

The reaction proceeds through a cyclocondensation mechanism, where the amidine provides the N-C-N fragment that closes the six-membered pyrimidine ring. The versatility of this method allows for the introduction of various substituents on the resulting pyrimidine ring by choosing appropriately substituted amidines. This approach offers a straightforward and efficient route to novel cyclopropyl-substituted pyrimidines, which are of interest for biological screening.

| Reactant 1 | Reactant 2 | Product Scaffold |

| This compound | Amidine | Cyclopropyl-substituted Pyrimidine |

Triazole Ring Formation

The formation of triazole rings, another important heterocyclic motif, can be accomplished using this compound as the starting material. A common strategy for the synthesis of 1,2,3-triazoles involves the reaction of compounds containing an active methylene (B1212753) group with azides. frontiersin.orgnih.govorganic-chemistry.org The enolate of this compound provides the necessary nucleophilic carbon for the initial attack on the azide (B81097).

This reaction is often catalyzed and can proceed through a [3+2] cycloaddition pathway. The choice of azide allows for the introduction of a wide variety of substituents at the N1 position of the triazole ring. This method provides a powerful tool for the construction of diverse libraries of cyclopropyl-functionalized triazoles for further investigation.

| Reagent A | Reagent B | Resulting Heterocycle |

| This compound | Organic Azide | Cyclopropyl-substituted 1,2,3-Triazole |

Other N-Heterocyclic Architectures

Beyond pyrimidines and triazoles, the reactivity of this compound can be extended to the synthesis of other N-heterocyclic architectures. For example, condensation with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. Similarly, reactions with other dinucleophiles such as hydroxylamine (B1172632) or ureas can provide access to isoxazoles and pyrimidinediones, respectively. The specific reaction conditions and the nature of the dinucleophile will dictate the final heterocyclic product, highlighting the versatility of this starting material in heterocyclic chemistry.

Role in the Synthesis of Scaffolds for Chemical Biology Research

The design and synthesis of novel molecular frameworks are fundamental to chemical biology for probing biological systems and discovering new therapeutic agents. nih.govmdpi.com this compound, as the reactive form of 1-cyclopropylpropane-1,3-dione, is a valuable precursor for constructing heterocyclic scaffolds, which are privileged structures in a vast number of biologically active molecules. nih.gov

The primary synthetic application of this compound is in cyclocondensation reactions, where the 1,3-dicarbonyl moiety reacts with binucleophiles to form a variety of five- and six-membered heterocyclic rings. The cyclopropyl group is retained in the final structure, a feature often sought in medicinal chemistry to enhance metabolic stability, improve binding affinity, or modulate physicochemical properties. acs.org

A prominent example is the Knorr pyrazole (B372694) synthesis, a robust method for creating substituted pyrazole rings. nih.govmdpi.com In this reaction, the 1,3-dicarbonyl unit of the cyclopropyl precursor condenses with hydrazine or its derivatives. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole core. mdpi.com The use of substituted hydrazines allows for the introduction of diverse functional groups at the N1 position of the pyrazole ring, enabling the generation of large compound libraries for screening. nih.gov Pyrazole-containing molecules have demonstrated a wide range of biological activities and are core components of several blockbuster drugs. nih.gov

Beyond pyrazoles, the 1,3-dicarbonyl synthon can be reacted with other binucleophiles like amidines (to form pyrimidines), hydroxylamine (to form isoxazoles), or urea (B33335) (to form pyrimidinones). This versatility makes this compound a key building block for accessing a diverse range of cyclopropyl-functionalized heterocyclic scaffolds relevant to drug discovery and chemical genetics.

The following table illustrates the synthesis of representative pyrazole scaffolds accessible from 1-cyclopropylpropane-1,3-dione, the parent compound of the title enolate.

| Reactant 1 | Reactant 2 | Resulting Scaffold | Significance in Chemical Biology |

| 1-Cyclopropylpropane-1,3-dione | Hydrazine Hydrate | 3-Cyclopropyl-5-methyl-1H-pyrazole | Core structure for kinase inhibitors and GPCR ligands. |

| 1-Cyclopropylpropane-1,3-dione | Phenylhydrazine | 3-Cyclopropyl-5-methyl-1-phenyl-1H-pyrazole | Precursor for anti-inflammatory (COX-2 inhibitors) and analgesic agents. nih.gov |

| 1-Cyclopropylpropane-1,3-dione | 4-Hydrazinobenzoic acid | 4-(3-Cyclopropyl-5-methyl-1H-pyrazol-1-yl)benzoic acid | Building block for creating targeted protein degraders or probes. |

| 1-Cyclopropylpropane-1,3-dione | Methylhydrazine | Mixture of 3-cyclopropyl-1,5-dimethyl-1H-pyrazole and 5-cyclopropyl-1,3-dimethyl-1H-pyrazole | Study of regioisomeric effects on biological target engagement. nih.gov |

Applications in Materials Chemistry and Polymer Science

While the primary application of this compound is in the synthesis of discrete bioactive molecules, the inherent chemical properties of the β-ketoenolate structure suggest potential utility in materials and polymer science.

In materials chemistry, β-diketonates are classic bidentate ligands that form stable chelate complexes with a wide range of metal ions. The enolate of 1-cyclopropylpropane-1,3-dione can act as a ligand to form neutral, often volatile, metal complexes. These metal-organic compounds have potential applications as:

Precursors for Chemical Vapor Deposition (CVD): Volatile metal β-diketonate complexes can be used to deposit thin films of metal oxides or pure metals onto substrates, a crucial process in microelectronics fabrication.

Homogeneous Catalysts: The electronic properties of the metal center can be tuned by the diketonate ligand. The cyclopropyl group, with its unique sp2-hybridized character, can influence the catalytic activity of the metal complex in various organic transformations.

Building Blocks for Metal-Organic Frameworks (MOFs): Although less common than carboxylate-based linkers, diketonates can be incorporated into the structure of MOFs, creating porous materials with potential applications in gas storage, separation, and catalysis.

In the field of polymer science, direct applications of this compound are not widely documented. However, based on the reactivity of related 1,3-dicarbonyl compounds, several potential roles can be envisioned. For instance, derivatives of the parent diketone could be functionalized to act as monomers for specialty polymers. Furthermore, related structures like indane-1,3-dione are known to be effective electron acceptors and have been used in the design of photoinitiators for polymerization. mdpi.com This suggests that with appropriate modification, the cyclopropyl diketone scaffold could be integrated into photoactive systems for polymer curing and 3D printing applications.

Theoretical and Computational Investigations of Sodium 3 Cyclopropyl 3 Oxoprop 1 En 1 Olate

Electronic Structure and Bonding Analysis

The electronic nature of an enolate is fundamental to its reactivity. The delocalized charge and the interaction with the counter-ion dictate its behavior as a nucleophile.

The electronic structure of the 3-cyclopropyl-3-oxoprop-1-en-1-olate anion can be effectively described using molecular orbital (MO) theory. The core of its reactivity lies in the π-system, which is electronically analogous to the allyl anion, consisting of three p-orbitals on the oxygen, the α-carbon, and the β-carbon, containing four π-electrons. libretexts.orgwikipedia.org The presence of the electronegative oxygen atom, however, breaks the symmetry seen in the simple allyl anion, causing a significant lowering of the molecular orbital energy levels and an uneven distribution of the orbital coefficients. psgcas.ac.in

Computational studies would reveal three primary π molecular orbitals (ψ₁, ψ₂, ψ₃):

ψ₁ (Bonding): This lowest energy orbital encompasses all three atoms. Due to oxygen's high electronegativity, the electron density in this orbital is predominantly localized on the oxygen atom. stackexchange.com

ψ₂ (Non-bonding/HOMO): This is the Highest Occupied Molecular Orbital (HOMO). A critical feature of this orbital is that the largest coefficient is typically found on the α-carbon atom. libretexts.orgstackexchange.com This localization of the HOMO on carbon is a key factor in explaining the propensity of many enolates to undergo C-alkylation. psgcas.ac.in

ψ₃ (Antibonding/LUMO): The Lowest Unoccupied Molecular Orbital (LUMO) is the highest in energy and remains unoccupied in the ground state.

The interaction with the sodium cation is primarily electrostatic, involving the attraction between the positive sodium ion and the negatively charged enolate. The Na⁺ ion would preferentially associate with the oxygen atom, which bears the highest partial negative charge. This interaction further stabilizes the enolate but does not fundamentally alter the π-molecular orbital structure, although it can influence the relative energies and reactivity of the nucleophilic sites.

The negative charge in the 3-cyclopropyl-3-oxoprop-1-en-1-olate anion is not localized on a single atom but is delocalized across the oxygen and the α-carbon through resonance. wikipedia.orgbyjus.com

Two principal resonance structures can be drawn:

A structure with the negative charge on the α-carbon (a carbanion).

A structure with the negative charge on the oxygen atom (an oxyanion).

Density Functional Theory (DFT) calculations can provide quantitative insight into this charge distribution by calculating the partial atomic charges. A hypothetical table of Natural Bond Orbital (NBO) charges is presented below, illustrating the expected charge distribution.

| Atom | Calculated Partial Charge (e) |

|---|---|

| Oxygen (O) | -0.85 |

| α-Carbon (Cα) | -0.55 |

| β-Carbon (Cβ) | +0.15 |

| Carbonyl Carbon | +0.60 |

| Sodium (Na) | +0.95 |

Note: The values presented are hypothetical and representative of typical results from DFT calculations for similar sodium enolates.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and dynamic behavior of the molecule are crucial for understanding its interactions and reactivity.

While the keto-enol tautomerism is a key feature of the parent β-dicarbonyl compound, for the sodium salt, the structure is fixed as the enolate. libretexts.org The primary focus of conformational analysis for sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate is the rotation around the single bond connecting the cyclopropyl (B3062369) ring to the carbonyl carbon.

Computational studies on similar molecules, such as cyclopropyl methyl ketone, have shown that two main planar conformations are possible: s-cis and s-trans (or syn-periplanar and anti-periplanar), where the cyclopropyl ring is either eclipsed or anti-periplanar to the double bond of the enolate system. uwlax.edu

Ab initio and DFT methods are powerful tools for investigating these conformational preferences. nih.gov By performing a potential energy surface scan, where the dihedral angle of the C-C bond is systematically varied, the energy of each conformation can be calculated. This allows for the identification of energy minima (stable conformers) and transition states that separate them. It is theoretically predicted that the s-cis and s-trans conformations would be the most stable, with a rotational barrier between them.

| Conformer | Dihedral Angle (C=C-C-Cring) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| s-trans (Global Minimum) | 180° | 0.00 | 85 |

| s-cis | 0° | 1.15 | 15 |

| Transition State | ~90° | 4.50 | <1 |

Note: Data are hypothetical, based on typical energy differences and rotational barriers for similar systems.

The behavior of a charged species like a sodium enolate is highly dependent on its environment. Computational modeling of this molecule in solution is essential for realistic predictions. Explicitly modeling individual solvent molecules is computationally very expensive. jdftx.org Therefore, implicit or continuum solvation models are commonly employed. researchgate.nettechconnect.org

The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used approaches. wikipedia.orgrsc.org In these models, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This allows for the computation of solvation free energy and the optimization of the molecular geometry in the presence of a solvent. For this compound, polar solvents would be expected to strongly stabilize the charge-separated ion pair, potentially influencing the conformational equilibrium and modulating its nucleophilic reactivity.

Reaction Pathway Modeling and Energy Profile Calculations

Understanding the reactivity of an enolate involves modeling its reactions with various electrophiles. Computational chemistry allows for the detailed investigation of reaction mechanisms and the prediction of product selectivity. A common reaction for enolates is C-alkylation with an alkyl halide, which proceeds via an SN2 mechanism. fiveable.melibretexts.org

Using DFT, the entire reaction pathway for the alkylation of this compound with an electrophile like methyl iodide can be modeled. This involves calculating the energies of:

Reactants: The separated enolate and methyl iodide.

Transition State (TS): The highest energy point along the reaction coordinate, where the C-C bond is partially formed and the C-I bond is partially broken.

Products: The α-alkylated ketone and sodium iodide.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Enolate + CH₃I | 0.0 |

| Transition State (C-alkylation) | [Enolate---CH₃---I]‡ | +18.5 |

| Products (C-alkylation) | Alkylated Ketone + NaI | -12.0 |

| Transition State (O-alkylation) | [Enolate---CH₃---I]‡ | +22.0 |

| Products (O-alkylation) | Enol Ether + NaI | +4.5 |

Note: The energy values are hypothetical and serve to illustrate a typical energy profile where C-alkylation is both kinetically and thermodynamically favored. thecatalyst.org

Transition State Characterization for Key Transformations

Transition state theory is a cornerstone of computational chemistry, providing a method to understand the rates of elementary chemical reactions by examining the properties of the transition state, which is the highest-energy point along the reaction coordinate. fiveable.mewikipedia.org Computational methods, such as Density Functional Theory (DFT), are pivotal in locating and characterizing these fleeting structures. nih.govmit.edu For this compound, an enolate, key transformations would include reactions like alkylation and aldol (B89426) additions.

The characterization of the transition state for a reaction involving this enolate would computationally proceed by:

Geometry Optimization: The geometries of the reactants (the enolate and an electrophile) and the expected product are optimized to find their lowest energy conformations.

Transition State Search: A search for the first-order saddle point on the potential energy surface connecting the reactants and products is conducted. github.io This provides the geometry of the transition state.

Frequency Calculation: A frequency calculation is then performed on the optimized transition state geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

A significant reaction for enolates is alkylation. The regioselectivity of this reaction (C-alkylation vs. O-alkylation) is a critical aspect that can be elucidated through transition state analysis. princeton.edu Computational studies would model the transition states for both pathways. The calculated activation energies for the C-alkylation and O-alkylation transition states would reveal the kinetically favored pathway.

For instance, in a hypothetical reaction with methyl iodide, two primary transition states would be modeled: one leading to 2-cyclopropyl-2-methyl-1,3-propanedial and the other leading to 1-cyclopropyl-1-methoxy-1-propen-3-one. The relative activation barriers, as shown in the interactive data table below, would predict the major product.

Table 1: Hypothetical Activation Energies for the Alkylation of this compound with Methyl Iodide

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C-Alkylation Transition State | 18.5 | Favored |

| O-Alkylation Transition State | 22.1 | Disfavored |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies. Actual values would require specific DFT calculations.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for the prediction of regioselectivity and stereoselectivity in organic reactions. rsc.org For this compound, these predictions are crucial for understanding its reactivity with various electrophiles.

Regioselectivity: As an ambident nucleophile, the enolate of 3-cyclopropyl-3-oxopropanal can react at either the α-carbon or the oxygen atom. princeton.edu The regioselectivity is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion. Computational models can predict the regioselectivity by comparing the activation energies of the competing reaction pathways. rsc.org DFT calculations can be employed to model the transition states for both C-attack and O-attack, and the pathway with the lower activation energy will be the predicted major pathway. researchgate.net

For example, hard electrophiles are generally predicted to react at the more electronegative oxygen atom, while soft electrophiles are predicted to react at the softer carbon atom. Computational models can quantify these predictions by calculating the energies of the respective transition states.

Stereoselectivity: In reactions with prochiral electrophiles, such as aldehydes in an aldol reaction, the formation of new stereocenters is possible. The stereochemical outcome (e.g., syn vs. anti diastereoselectivity) is determined by the relative energies of the diastereomeric transition states. acs.orgacs.org

The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state for aldol reactions, is often used as a conceptual framework. fiveable.me Computational methods can provide detailed energetic and geometric information about these transition states. acs.org By calculating the energies of the competing transition states leading to the different stereoisomers, the major product can be predicted.

The interactive data table below illustrates how computational results could be presented to predict the stereochemical outcome of an aldol reaction between this compound and acetaldehyde.

Table 2: Hypothetical Diastereomeric Transition State Energies for the Aldol Reaction with Acetaldehyde

| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Product |

|---|---|---|

| TS-syn | 0.0 | Syn (Major) |

| TS-anti | 1.8 | Anti (Minor) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies. Actual values would require specific DFT calculations.

The cyclopropyl group may also introduce unique steric and electronic effects that influence the stability of the transition states and thus the selectivity of the reactions. Computational studies would be essential to unravel these subtle effects.

Future Research Directions and Unexplored Methodologies for Sodium 3 Cyclopropyl 3 Oxoprop 1 En 1 Olate

Development of Novel Catalytic Systems for its Transformations

The reactivity of the enolate and the adjacent cyclopropyl (B3062369) ketone functionality can be harnessed through various catalytic strategies. Future research should focus on developing novel catalytic systems to control the chemo-, regio-, and stereoselectivity of its transformations.

One promising area is the catalytic formal [3+2] cycloaddition, a reaction in which cyclopropyl ketones serve as three-carbon synthons. acs.orgnih.gov While studies have focused on aryl and alkyl cyclopropyl ketones, the application to a pre-formed enolate like sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate is an unexplored domain. nih.govresearchgate.net Catalysts based on samarium(II) iodide (SmI2) or dual systems involving photoredox and chiral Lewis acid catalysis could be investigated to facilitate cycloadditions with various alkenes and alkynes, providing access to complex cyclopentane (B165970) structures. nih.govnih.govacs.org

Asymmetric catalysis represents another significant frontier. rug.nl The development of chiral catalysts for the enantioselective ring-opening of the cyclopropyl group could lead to valuable chiral building blocks. rsc.org For instance, chiral N,N'-dioxide–scandium(III) complexes have been successful in the asymmetric ring-opening of cyclopropyl ketones with nucleophiles. rsc.org Adapting such systems to control the reaction of the enolate would be a noteworthy advancement. Furthermore, palladium-catalyzed hydrosilylation offers a route to stereoselectively generate silyl (B83357) enolates from cyclopropyl ketones, suggesting that catalytic silylation of the sodium enolate could be a viable path to valuable synthetic intermediates. organic-chemistry.orgacs.org

| Potential Catalyst System | Target Transformation | Potential Product Class |

| Ru(bpy)32+ / Chiral Lewis Acid | Asymmetric [3+2] Photocycloaddition | Enantioenriched Cyclopentanes nih.gov |

| SmI2 / Sm0 | Catalytic [3+2] Cycloaddition | Substituted Cyclopentanoids acs.orgnih.gov |

| Chiral N,N'-Dioxide/Sc(III) Complex | Asymmetric Ring-Opening/Addition | Chiral β-Naphthol Derivatives rsc.org |

| Pd(OAc)2 / PCy3 | Hydrosilylation/Functionalization | (Z)-Silyl Enolates organic-chemistry.orgacs.org |

| Chiral Rhodium(III) Complex | Asymmetric [2+1] Cyclization | 1,2,3-Trisubstituted Chiral Cyclopropanes acs.org |

Investigation of Organometallic Chemistry Involving the Enolate

The enolate is a classic nucleophile in organometallic chemistry, capable of forming complexes with a wide range of metals. masterorganicchemistry.comlibretexts.org The organometallic chemistry of this compound, however, remains largely unexplored. Research into its transmetalation to form other metal enolates (e.g., lithium, zinc, manganese, tin) could unlock new reactivity patterns. acs.orgorgsyn.org Manganese enolates, for example, are known for their regioselective monoalkylation, which could be a valuable tool for functionalizing this specific substrate. orgsyn.org

Furthermore, the activation of the C-C bond in the cyclopropyl ring by transition metals is a known phenomenon that leads to metallacyclobutane intermediates. wikipedia.org Investigating the reaction of this compound with low-valent nickel or palladium complexes could lead to novel C-C activation and difunctionalization reactions. nih.govchemrxiv.org For example, nickel-terpyridine complexes have been shown to catalyze the cross-coupling of cyclopropyl ketones with organozinc reagents to yield ring-opened, 1,3-difunctionalized products. nih.govchemrxiv.org Applying this strategy could provide access to β-allylated or β-arylated enol ethers that are otherwise difficult to synthesize.

| Metal Center | Potential Organometallic Intermediate | Potential Application |

| Lithium (Li) | Lithium 3-cyclopropyl-3-oxoprop-1-en-1-olate | Aldol (B89426) and Claisen-type reactions wikipedia.org |

| Zinc (Zn) | Zinc homoenolate equivalent | Reformatsky-type reactions, cyclization uwindsor.ca |

| Nickel (Ni) | Nickeladihydropyran intermediate | Cross-coupling, ring-expansion reactions nih.govchemrxiv.org |

| Tin (Sn) | Tin(IV) enolate | Aldol reactions, radical precursors acs.org |

| Manganese (Mn) | Manganese enolate | Regioselective monoalkylation orgsyn.org |

Exploration of Solid-Phase Synthesis and Flow Chemistry Applications

Modern synthetic methodologies like solid-phase synthesis (SPS) and flow chemistry offer significant advantages in terms of efficiency, purification, and safety. wikipedia.orgnih.gov

For solid-phase synthesis, the enolate could be tethered to a solid support, such as a 2-chlorotrityl chloride resin, through a suitable linker attached to the cyclopropyl ring or a derivative thereof. This immobilization would allow for multi-step reaction sequences where excess reagents and byproducts are simply washed away, facilitating the rapid synthesis of compound libraries, for instance, heterocyclic structures derived from the cyclopropyl ketone moiety. wikipedia.orgresearchgate.net

The high reactivity of enolates makes them ideal candidates for flow chemistry applications. masterorganicchemistry.comrsc.org Generating and using this compound in a continuous flow reactor could mitigate issues associated with its stability and side reactions often seen in batch processes, such as aldol-type condensations. rsc.org Flow chemistry enables precise control over reaction time, temperature, and mixing, which can lead to higher yields and purities. nih.govnih.gov This approach would be particularly beneficial for reactions like α-alkylation or aldol additions, where the highly reactive enolate intermediate can be generated in situ and consumed immediately in the next reaction step. rsc.orgacs.org

Design of Analogues with Tunable Reactivity for Advanced Chemical Applications

Systematic structural modification of this compound can lead to analogues with fine-tuned electronic and steric properties, expanding its synthetic utility.

Modifications could be introduced on the cyclopropyl ring. The addition of electron-donating or electron-withdrawing groups would alter the strain and electronic nature of the ring, influencing its propensity for ring-opening or participation in cycloadditions. acs.orgnih.gov For example, introducing donor-acceptor substituents on the cyclopropane (B1198618) can facilitate its use in various cycloaddition reactions as a 1,3-dipole equivalent. nih.gov

Alternatively, modifications to the enolate backbone could be explored. Extending the π-system to create a dienolate would introduce additional nucleophilic sites (e.g., at the γ-position), opening possibilities for regioselective functionalization under catalyst control. nih.gov The synthesis of silyl-substituted cyclopropyl ketones is also established, suggesting that silyl-functionalized analogues of the title compound could be designed, potentially serving as precursors for unique carbenes or facilitating novel rearrangements. researchgate.net

| Analogue Type | Structural Modification | Potential Impact on Reactivity |

| Donor-Acceptor Analogue | Ester group at C2 of cyclopropyl ring | Enhanced reactivity in [3+n] cycloadditions nih.govresearchgate.net |

| Sterically Hindered Analogue | tert-Butyl group on cyclopropyl ring | Increased selectivity in nucleophilic additions |

| Electronically Modified Analogue | p-Nitrophenyl group on cyclopropyl ring | Facilitated reductive ring-opening nih.gov |

| Extended Enolate Analogue | Vinyl group attached to the enolate system | Access to γ-functionalization nih.gov |

| Silyl-Substituted Analogue | Trimethylsilyl group on cyclopropyl ring | Precursor for cyclopropylidene chemistry researchgate.net |

Application in Sustainable Chemistry Methodologies

The principles of sustainable or "green" chemistry emphasize the reduction of waste, use of catalytic instead of stoichiometric reagents, and improvement of energy efficiency. The future exploration of this compound should be guided by these principles.

The shift from stoichiometric reagents to the catalytic systems discussed in section 7.1 is a prime example of a sustainable approach. acs.org Developing catalytic cycles, for instance with SmI2, minimizes the use of metal reagents and simplifies purification. nih.gov Flow chemistry (section 7.3) inherently supports sustainable synthesis by improving energy efficiency, reducing solvent usage, and allowing for safer handling of reactive species. nih.govresearchgate.net

Another unexplored avenue is the use of biocatalysis. Enzymes such as ene reductases have been shown to catalyze reductive cyclization of α,β-unsaturated compounds to form chiral cyclopropyl derivatives. mdpi.com Investigating the potential of enzymes to act on this compound or its derivatives could lead to highly enantioselective and environmentally benign synthetic routes. The development of reactions in greener solvents, such as water or bio-based solvents, would further enhance the sustainability of its chemical transformations.

Q & A

Q. What are the standard synthetic routes for sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate, and what reaction conditions optimize its yield?

The synthesis typically involves cyclopropane-containing precursors. A common method is the base-induced deprotonation of 3-cyclopropyl-3-oxoprop-1-en-1-ol using sodium hydroxide or sodium hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol. Reaction optimization requires strict control of moisture, temperatures between 0–25°C, and inert atmospheres to prevent hydrolysis of the enolate. Purification via recrystallization from polar aprotic solvents (e.g., acetone/ether mixtures) enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the enolate structure and cyclopropyl ring integrity. The absence of acidic protons (e.g., α-H) and shifts in the 160–180 ppm range (¹³C) for carbonyl/enolate carbons are diagnostic.

- IR Spectroscopy : Strong absorption bands near 1650–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (enolate C-O⁻).

- X-ray Crystallography : Resolves ionic lattice structure and confirms stereochemistry, though challenges arise from hygroscopicity and air sensitivity .

Q. What are the solubility properties of this compound, and how do they influence its application in organic synthesis?

The compound is highly soluble in polar solvents (water, ethanol) due to its ionic nature but less so in nonpolar solvents. This solubility profile favors its use in aqueous-phase reactions or as a nucleophile in polar aprotic media (e.g., DMF). The cyclopropyl group may enhance solubility in ethers compared to bulkier substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. Store under inert gas (argon/nitrogen) to prevent decomposition. Dispose of waste via neutralization with weak acids (e.g., acetic acid) followed by incineration. Refer to safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, Fukui indices, and frontier molecular orbitals to predict nucleophilic sites. Basis sets like 6-31G(d) model the enolate’s charge distribution, while solvent effects (e.g., PCM models) refine accuracy. Compare results with experimental kinetic data to validate computational models .

Q. How to resolve contradictions between experimental and computational data regarding the enolate’s stability?

Discrepancies often arise from solvent effects or basis set limitations. For example, gas-phase DFT calculations may underestimate solvation energies. Address this by:

Q. What strategies are recommended for analyzing keto-enol tautomerism in this compound under varying pH conditions?

- Variable-Temperature NMR : Monitor enolate/keto population shifts at different pH levels (e.g., acidic vs. basic buffers).

- UV-Vis Spectroscopy : Track absorption changes at 240–300 nm, characteristic of enolate transitions.

- Isotopic Labeling : Use deuterated solvents to study proton exchange rates and tautomeric equilibrium .

Q. How does the cyclopropyl group’s ring strain affect the compound’s reactivity compared to other substituents?

The cyclopropyl group introduces angle strain (~60° vs. ideal 109.5°), increasing reactivity in ring-opening reactions. Compare with non-strained analogs (e.g., ethyl or phenyl derivatives) via kinetic studies:

- Cyclopropyl enolates exhibit faster nucleophilic addition due to strain relief.

- DFT calculations show higher HOMO energy levels, enhancing electron donation to electrophiles .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what challenges arise from its ionic nature?

Crystallize the compound under anhydrous conditions using slow vapor diffusion (e.g., ether into THF). SHELXL software refines ionic interactions and lattice parameters. Challenges include:

Q. What role does this compound play in enzyme-catalyzed reactions, and how can its interactions be studied kinetically?

As a substrate analog, it inhibits enzymes like enoyl-CoA hydratase. Use stopped-flow kinetics or ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd) and catalytic turnover. Compare with natural substrates to elucidate steric/electronic effects of the cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.